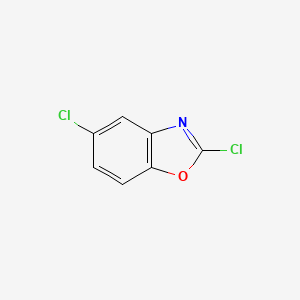

2,5-Dichlorobenzooxazole

Overview

Description

2,5-Dichlorobenzooxazole is a chemical compound with the molecular formula C7H3Cl2NO . It has a molecular weight of 188.01 . The compound is solid in physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 2,5-dichloro-1,3-benzoxazole . The InChI code for this compound is 1S/C7H3Cl2NO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in a refrigerator .Scientific Research Applications

Corrosion Inhibition

One of the applications of derivatives of 2,5-dichlorobenzooxazole is in corrosion inhibition. For instance, the study by Li et al. (2008) demonstrates the use of triazole derivatives, including those derived from this compound, as effective inhibitors for mild steel corrosion in acidic media. These compounds exhibit high inhibition efficiencies, which were confirmed by weight loss measurements and electrochemical tests (Wei-hua Li et al., 2008).

Antimicrobial Activity

Benzoxazole derivatives, including this compound compounds, have shown potential in antimicrobial applications. A study by Tekiner-Gulbas et al. (2004) synthesized new benzoxazole derivatives and investigated their in vitro antimicrobial activities, demonstrating broad-spectrum activity against various microorganisms (B. Tekiner-Gulbas et al., 2004).

Pharmaceutical Applications

This compound derivatives have also been explored in pharmaceutical research. For example, the work by Sato et al. (1998) describes benzoxazole derivatives as novel 5-HT3 receptor partial agonists in the gut, suggesting potential therapeutic applications in treating conditions like irritable bowel syndrome without causing constipation (Y. Sato et al., 1998).

Chemical Synthesis and Material Science

In the realm of chemical synthesis and material science, benzoxazoles, including this compound, are important scaffolds with applications ranging from pharmaceuticals to functional materials. Nayak and Niranjan (2017) discuss the synthesis of 2-aryl benzoxazoles and their broad range of applications, indicating the significance of these compounds in various fields (Dinesh Kumar Nayak & P. Niranjan, 2017).

Energy and Catalysis

This compound derivatives also find applications in energy and catalysis. For instance, a study by Hashmi et al. (2004) reports on the synthesis of oxazoles, including those with dichlorobenzooxazole structures, under mild conditions facilitated by gold catalysis, showcasing their potential in organic synthesis (A. Hashmi et al., 2004).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

It’s known that this compound is widely used in the manufacture of pesticides and fungicides , suggesting that its targets could be specific enzymes or proteins in pests and fungi.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,5-Dichlorobenzooxazole . Factors such as temperature, pH, and presence of other chemicals can affect its solubility, stability, and interaction with targets. It’s also important to note that this compound should be handled carefully due to potential health hazards .

Biochemical Analysis

Biochemical Properties

2,5-Dichlorobenzooxazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with these enzymes can lead to the inhibition or activation of metabolic pathways, affecting the overall biochemical processes. Additionally, this compound has been found to bind with certain proteins, altering their structure and function, which can have downstream effects on cellular activities .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been reported to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . These changes can have significant implications for cellular function and overall health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme involved . For instance, the inhibition of cytochrome P450 enzymes by this compound can result in the accumulation of certain metabolites, which can have toxic effects on cells . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity . These temporal effects are essential considerations for its application in biochemical research and therapeutic development.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal adverse effects, while higher doses can lead to toxicity . Studies in animal models have shown that high doses of this compound can cause liver and kidney damage, as well as disruptions in metabolic processes . These findings highlight the importance of dosage optimization to minimize toxic effects while maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which can have different biological activities. The compound’s effect on metabolic flux and metabolite levels is significant, as it can alter the balance of metabolic reactions within cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes through specific transporters, affecting its localization and accumulation within different cellular compartments . The distribution of this compound is also dependent on its chemical properties, such as solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name |

2,5-dichloro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXBFDPBVQGJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439214 | |

| Record name | 2,5-dichlorobenzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3621-81-6 | |

| Record name | 2,5-dichlorobenzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

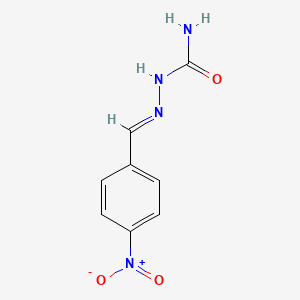

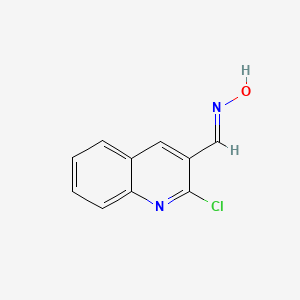

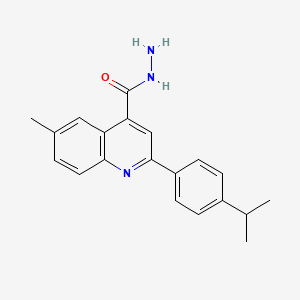

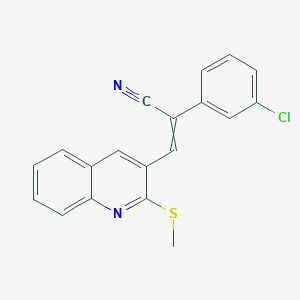

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)

![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)